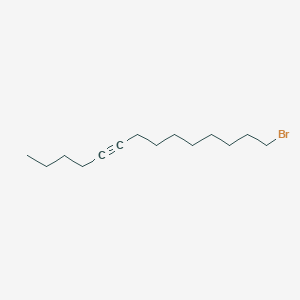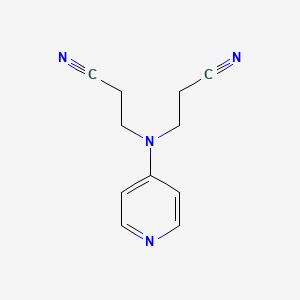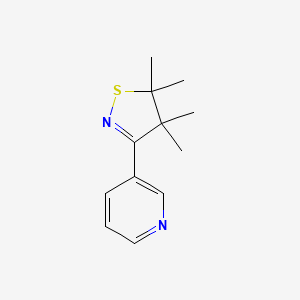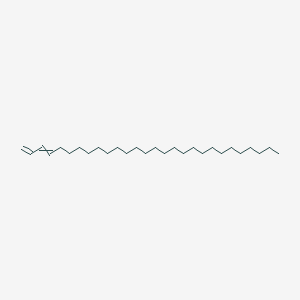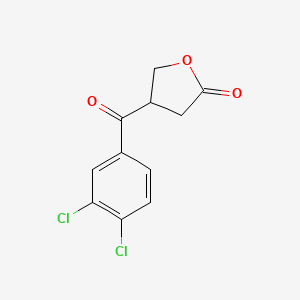![molecular formula C11H13NO4 B14374710 1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid CAS No. 90014-12-3](/img/structure/B14374710.png)
1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanobicyclo[222]octane-2,3-dicarboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both nitrile and carboxylic acid functional groups
Méthodes De Préparation
The synthesis of 1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the bicyclic core, followed by the introduction of the nitrile and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a scaffold for drug development.
Mécanisme D'action
The mechanism by which 1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Similar in structure but lacks the nitrile group, leading to different chemical properties and applications.
Cubane derivatives: These compounds have a different cage structure but share some similar chemical properties and applications in material science and medicinal chemistry.
Bicyclo[1.1.1]pentane derivatives:
The uniqueness of this compound lies in its combination of rigidity, functional groups, and potential for diverse applications across various fields of research.
Propriétés
Numéro CAS |
90014-12-3 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
1-cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H13NO4/c12-5-11-3-1-6(2-4-11)7(9(13)14)8(11)10(15)16/h6-8H,1-4H2,(H,13,14)(H,15,16) |
Clé InChI |
VMFBASVVKGCXRH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C(C2C(=O)O)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
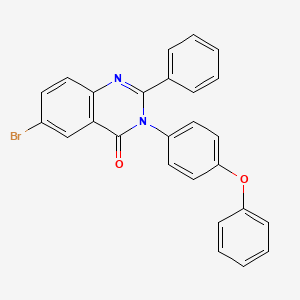
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)
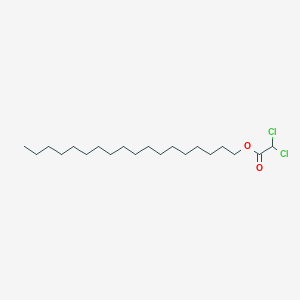
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)

